![molecular formula C4H6O2 B2631281 1,5-Dioxaspiro[2.3]hexane CAS No. 15791-59-0](/img/structure/B2631281.png)

1,5-Dioxaspiro[2.3]hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

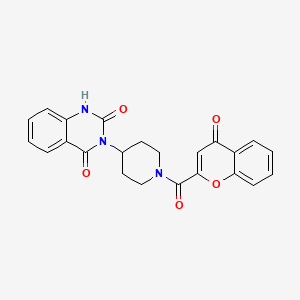

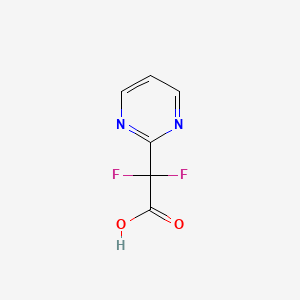

1,5-Dioxaspiro[2.3]hexane is a chemical compound with the molecular formula C4H6O2 and a molecular weight of 86.09 . It is also known by its IUPAC name this compound .

Synthesis Analysis

The synthesis of this compound has been described in various studies. One method involves the epoxidation of 2-methyleneoxetanes with dry dimethyldioxirane . Another approach involves the chemoselective reduction of functionalized ethyl 1-tosylaziridine-2-carboxylate .Molecular Structure Analysis

The molecular structure of this compound consists of 13 bonds in total, including 7 non-H bonds, 1 three-membered ring, 1 four-membered ring, 2 aliphatic ethers, 1 Oxirane, and 1 Oxetane .Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Ring-Opening Reactions and Oxetane Formation

1,5-Dioxaspiro[2.3]hexane exhibits interesting chemical behaviors in ring-opening reactions with heteroatom nucleophiles. These reactions can lead to the selective formation of α-substituted-β'-hydroxy ketones. Furthermore, under the influence of Lewis acidic nucleophiles, 2,2-disubstituted oxetanes can be formed. This process is influenced by the pK(a) of the nucleophile used, with more acidic nucleophiles tending to yield 2,2-disubstituted oxetanes. The control over these reaction outcomes can be further enhanced by adding a Lewis acid, which directs the ring opening towards substituted oxetane formation. These reactions have been elucidated through molecular orbital methods, providing valuable insights into the reaction pathways of this compound (Taboada et al., 2003).

Preparation and Reactions

The preparation and reaction of 1,5-dioxaspiro[2.3]hexanes have been successfully carried out under neutral or mild conditions with various nucleophiles, hydride donors, or organoaluminum reagents. These processes allow for the selective preparation of polyfunctionalized ketones or 2,2-disubstituted oxetanes, demonstrating the versatility of this compound in synthetic chemistry (Howell & Ndakala, 1999).

Synthesis of epi-Oxetin

Exploiting the unique reactivity of this compound, epi-oxetin, an oxetane-containing beta-amino acid, has been synthesized. This synthesis involved a diastereoselective reduction, providing a framework that can potentially be adapted for the preparation of natural products and other complex molecules (Blauvelt & Howell, 2008).

Liquid-Crystalline Properties

This compound derivatives have been studied for their liquid-crystalline properties. The synthesis and properties of these derivatives, such as 1,5-dioxa- and 1,5-dithiaspiro[5.5]undecane, have been explored to understand the influence of molecular structure and terminal substituents on their liquid-crystalline behavior. This research is significant in the field of materials science, particularly in the development of new liquid-crystalline materials (Frach et al., 1989).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,5-dioxaspiro[2.3]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-4(2-5-1)3-6-4/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUFTHWHCYACSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CO1)CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)

![6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2631204.png)

![10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2631206.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2631208.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2631210.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2631214.png)

![N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631218.png)